

# In-Depth Technical Guide: 4'-(4-Fluorobenzyloxy)acetophenone

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## Compound of Interest

Compound Name: 4'-(4-Fluorobenzyloxy)acetophenone

Cat. No.: B1301805

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CAS Number: 72293-96-0

This technical guide provides a comprehensive overview of **4'-(4-Fluorobenzyloxy)acetophenone**, a synthetic aromatic ketone of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis via Williamson ether synthesis, and summarizes its known (or inferred) biological context.

## Chemical and Physical Properties

**4'-(4-Fluorobenzyloxy)acetophenone** is a solid at room temperature with a molecular formula of C<sub>15</sub>H<sub>13</sub>FO<sub>2</sub> and a molecular weight of 244.26 g/mol [\[1\]](#) A summary of its key identifiers and physical properties is presented in the table below.

Property	Value	Reference
CAS Number	72293-96-0	[1]
Molecular Formula	C15H13FO2	[1]
Molecular Weight	244.26 g/mol	[1]
IUPAC Name	1-[4-[(4-fluorophenyl)methoxy]phenyl]ethanone	
Synonyms	4-(4-Fluorobenzoyloxy)acetophenone, 1-(4-((4-fluorobenzyl)oxy)phenyl)ethanone	
Appearance	Solid	
Melting Point	79°C	[1]
SMILES	<chem>CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F</chem>	[1]
InChI Key	MQJDMIBGFVIDR-UHFFFAOYSA-N	[1]

## Experimental Protocols

### Synthesis of 4'-(4-Fluorobenzoyloxy)acetophenone via Williamson Ether Synthesis

The primary method for the synthesis of **4'-(4-Fluorobenzoyloxy)acetophenone** is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this case, 4'-hydroxyacetophenone is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace the halide from 4-fluorobenzyl halide.

Reactants:

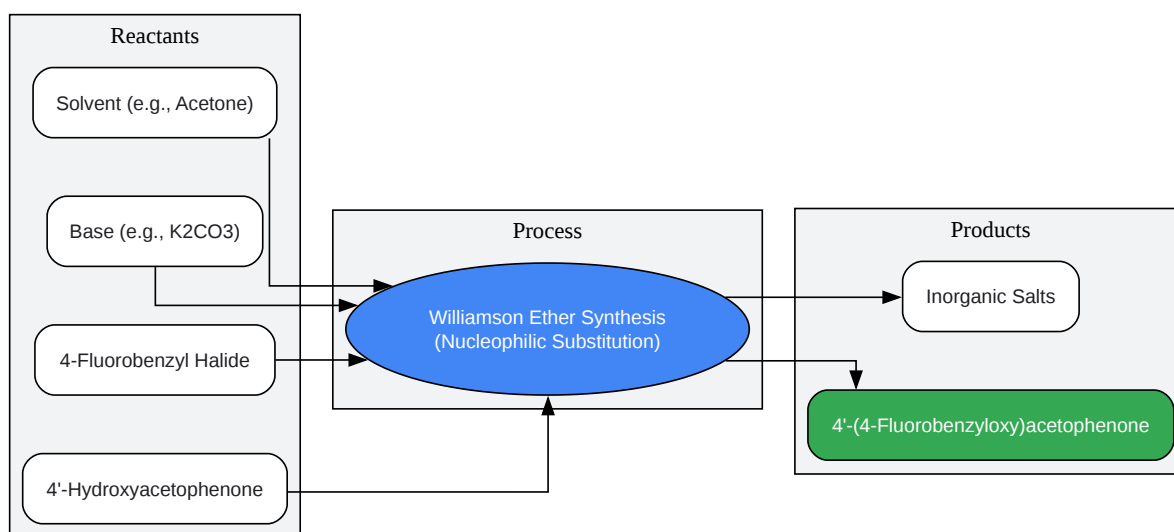
- 4'-Hydroxyacetophenone

- 4-Fluorobenzyl chloride (or bromide)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or another suitable base
- Acetone or Dimethylformamide (DMF) as the solvent

#### Procedure:

- **Reaction Setup:** To a solution of 4'-hydroxyacetophenone (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5-2.0 equivalents).
- **Addition of Alkyl Halide:** To the stirred suspension, add 4-fluorobenzyl chloride (1.1 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- **Extraction:** Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **4'-(4-Fluorobenzoyloxy)acetophenone**.

## Logical Relationship of Synthesis



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Caption: Williamson Ether Synthesis Workflow.

## Spectroscopic Data (Predicted)

While specific, published spectra for this exact compound are not readily available in public databases, the expected NMR and IR spectral data can be predicted based on its structure and data from analogous compounds.

<sup>1</sup>H NMR (predicted):

- A singlet for the methyl protons (-COCH<sub>3</sub>) around  $\delta$  2.5 ppm.
- A singlet for the benzylic protons (-OCH<sub>2</sub>-) around  $\delta$  5.1 ppm.
- A set of doublets for the aromatic protons of the acetophenone ring, with the protons ortho to the carbonyl group appearing downfield (around  $\delta$  7.9 ppm) and the protons ortho to the

ether linkage appearing upfield (around  $\delta$  7.0 ppm).

- A set of multiplets or two doublets of doublets for the aromatic protons of the 4-fluorobenzyl ring between  $\delta$  7.1 and 7.5 ppm.

$^{13}\text{C}$  NMR (predicted):

- A signal for the methyl carbon ( $-\text{COCH}_3$ ) around  $\delta$  26 ppm.
- A signal for the benzylic carbon ( $-\text{OCH}_2-$ ) around  $\delta$  70 ppm.
- Signals for the aromatic carbons, including the quaternary carbons. The carbon of the carbonyl group ( $-\text{C}=\text{O}$ ) would be significantly downfield, around  $\delta$  197 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

IR Spectroscopy (predicted):

- A strong absorption band for the carbonyl ( $\text{C}=\text{O}$ ) stretch around  $1680\text{ cm}^{-1}$ .
- C-O-C ether stretching bands around  $1250$  and  $1050\text{ cm}^{-1}$ .
- Aromatic C-H stretching bands above  $3000\text{ cm}^{-1}$ .
- Aromatic C=C stretching bands in the  $1600$ - $1450\text{ cm}^{-1}$  region.
- A C-F stretching band around  $1220\text{ cm}^{-1}$ .

## Biological Activity and Potential Applications

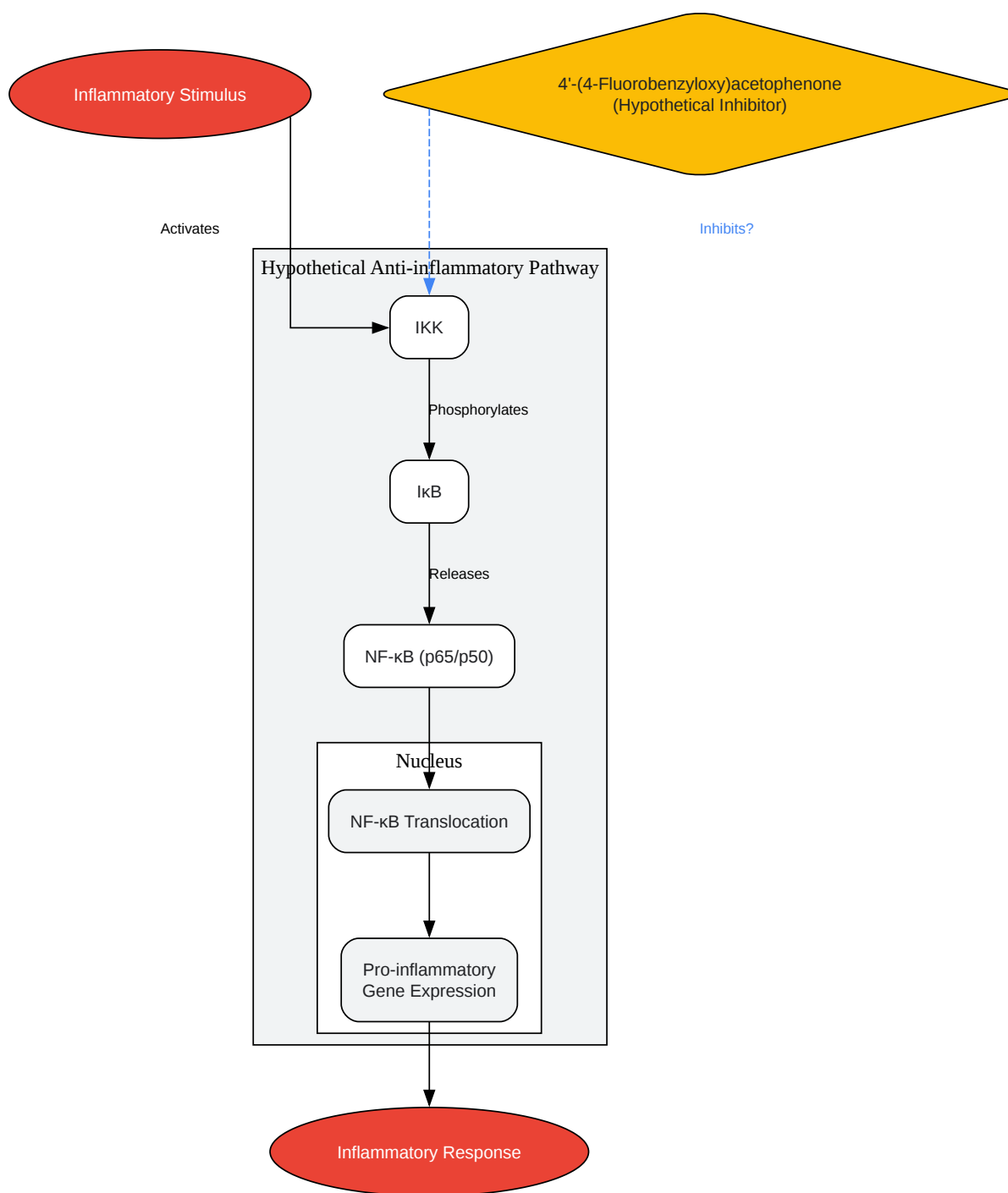
Acetophenone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The introduction of a fluorine atom and a benzyloxy group can significantly modulate the biological activity of the parent acetophenone scaffold.

While specific studies on the biological activity of **4'-(4-Fluorobenzyloxy)acetophenone** are limited in publicly available literature, its structural motifs are present in molecules with known biological targets. For instance, benzyloxy derivatives have been investigated as inhibitors of various enzymes. Given the prevalence of the acetophenone core in medicinal chemistry, this

compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

## Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of structurally related compounds, **4'-(4-Fluorobenzoyloxy)acetophenone** could potentially interact with various signaling pathways. For example, some chalcones and other acetophenone derivatives are known to modulate inflammatory pathways. A hypothetical interaction is depicted below.



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Caption: Hypothetical NF-κB Pathway Inhibition.

Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The biological activities and pathway interactions described are based on the properties of structurally related compounds and are hypothetical for **4'-(4-Fluorobenzyloxy)acetophenone** itself, pending specific experimental validation. All laboratory work should be conducted with appropriate safety precautions.

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## References

- 1. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4'-(4-Fluorobenzyloxy)acetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301805#4-4-fluorobenzyloxy-acetophenone-cas-number-lookup>]

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